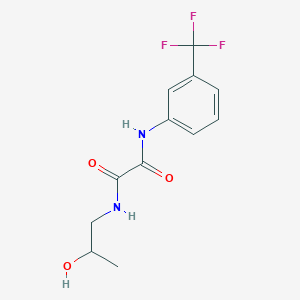N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
CAS No.: 433241-66-8
Cat. No.: VC3777782
Molecular Formula: C12H13F3N2O3
Molecular Weight: 290.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 433241-66-8 |
|---|---|
| Molecular Formula | C12H13F3N2O3 |
| Molecular Weight | 290.24 g/mol |
| IUPAC Name | N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
| Standard InChI | InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20) |
| Standard InChI Key | HYWZVKHXMDLZDB-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
| Canonical SMILES | CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group (-NH-CO-CO-NH-). The compound features two key structural components: a 2-hydroxypropyl group attached to one nitrogen of the oxalamide linkage (N1) and a 3-(trifluoromethyl)phenyl group attached to the other nitrogen (N2). Based on structural analogy with similar compounds, it likely has the following characteristics:
-
Molecular Formula: C12H13F3N2O3
-
Approximate Molecular Weight: 290.24 g/mol
-
Key Functional Groups:
-
Oxalamide linkage (-NH-CO-CO-NH-)
-
Secondary alcohol (hydroxyl group)
-
Trifluoromethyl substituent on phenyl ring
-
This compound shares significant structural similarities with N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (C12H11F3N2O3), differing only in the functional group at the 2-position of the propyl chain (hydroxyl vs. oxo group).
Physical and Chemical Properties
Based on the properties of related oxalamide compounds, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide likely exhibits the following characteristics:
-
Physical State: Crystalline solid at room temperature
-
Solubility: Limited water solubility due to the hydrophobic trifluoromethylphenyl group, but likely soluble in organic solvents such as DMSO, methanol, and dichloromethane
-
Stability: Generally stable under standard laboratory conditions
-
Hydrogen Bonding Capability: Contains multiple hydrogen bond donors and acceptors, providing potential for intermolecular and intramolecular interactions
The presence of the trifluoromethyl group on the phenyl ring likely enhances the compound's lipophilicity while simultaneously influencing its electronic properties, which may be significant for its potential biological activities .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide would typically follow established methodologies for oxalamide preparation. Based on synthetic routes used for similar compounds, a plausible synthesis would involve:
-
Reaction of oxalyl chloride with the appropriate amine precursors
-
Sequential amidation reactions to introduce the two different substituents
-
Purification steps to isolate the final product
A typical synthetic route might involve the reaction of a protected 2-hydroxypropylamine with one carbonyl of oxalyl chloride, followed by reaction with 3-(trifluoromethyl)aniline and subsequent deprotection.
Synthetic Challenges and Considerations
Synthesizing N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide presents several challenges:
-
Maintaining the stereochemistry of the 2-hydroxypropyl group if a specific stereoisomer is desired
-
Controlling the selectivity of the sequential amidation reactions
-
Preventing potential side reactions involving the hydroxyl group
These challenges necessitate careful control of reaction conditions, including temperature, pH, and choice of solvents. The hydroxyl group might require protection during certain stages of the synthesis to prevent unwanted side reactions.
Applications and Research Significance
Structure-Activity Relationships
The structural components of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide each contribute to its potential biological activity:
| Structural Component | Potential Contribution to Activity |
|---|---|
| Oxalamide linkage | Hydrogen bonding interactions with protein targets; conformational rigidity |
| 2-Hydroxypropyl moiety | Additional hydrogen bonding capability; potential for metabolism or conjugation |
| 3-(Trifluoromethyl)phenyl group | Enhanced lipophilicity; electron-withdrawing effects; metabolic stability |
The combination of these structural elements creates a compound with a distinct pharmacophoric profile that could interact with specific biological targets .
Comparative Analysis with Related Compounds
Structural Analogues
Several related compounds provide insights into the potential properties and applications of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide:
These structural relationships highlight how subtle modifications to the oxalamide scaffold can potentially lead to diverse biological activities and applications .
Functional Group Contributions
The hydroxyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide likely plays a crucial role in its physical and chemical properties:
-
It serves as both a hydrogen bond donor and acceptor, potentially enhancing water solubility compared to compounds lacking this group
-
It introduces a stereocenter, potentially leading to different biological activities for different stereoisomers
-
It provides a handle for potential derivatization or conjugation in drug development
Similarly, the trifluoromethyl group on the phenyl ring contributes significantly to the compound's properties by enhancing lipophilicity and metabolic stability, characteristics often desirable in pharmaceutical compounds .
Research Status and Future Directions
Current Research Landscape
While direct research on N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide appears limited in the available literature, research on related oxalamide derivatives suggests several potential applications and avenues for investigation:
-
Medicinal Chemistry: Oxalamides have been explored as scaffolds in drug discovery programs targeting various biological pathways
-
Structure-Activity Relationship Studies: Investigation of how structural modifications to the oxalamide backbone affect biological activity
-
Material Science: Some oxalamide derivatives have been studied for their potential applications in materials science, particularly in the development of polymers and crystalline materials
The compound's unique combination of functional groups suggests potential for further research in these areas .
Future Research Opportunities
Several promising research directions could be pursued regarding N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide:
-
Synthesis and characterization of the compound and its stereoisomers
-
Evaluation of its biological activities, particularly in comparison with related oxalamide derivatives
-
Investigation of structure-activity relationships through the synthesis of analogues with modified substituents
-
Exploration of potential applications in pharmaceutical development or materials science
Computational modeling could also provide insights into the compound's potential binding interactions with biological targets, guiding future experimental work .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume